molecular formula C15H13N B14253887 N-methylanthracen-9-amine CAS No. 423125-85-3

N-methylanthracen-9-amine

Cat. No.: B14253887
CAS No.: 423125-85-3
M. Wt: 207.27 g/mol
InChI Key: XQMQIMWCQMZJMX-UHFFFAOYSA-N
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Description

N-methylanthracen-9-amine is an organic compound belonging to the class of anthracenes, which are characterized by three linearly fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylanthracen-9-amine typically involves the N-methylation of anthracen-9-amine. One common method is the reaction of anthracen-9-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-methylanthracen-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-9-anthracenone using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield N-methyl-9,10-dihydroanthracen-9-amine.

    Substitution: Electrophilic substitution reactions can occur at the anthracene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-methyl-9-anthracenone.

    Reduction: N-methyl-9,10-dihydroanthracen-9-amine.

    Substitution: Various halogenated derivatives of this compound.

Scientific Research Applications

N-methylanthracen-9-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methylanthracen-9-amine involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting the replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-Methylanthracene: Similar structure but lacks the amine group.

    Anthracen-9-amine: Similar structure but lacks the methyl group.

    9,10-Dimethylanthracene: Contains two methyl groups instead of one.

Uniqueness

N-methylanthracen-9-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

423125-85-3

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

N-methylanthracen-9-amine

InChI

InChI=1S/C15H13N/c1-16-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10,16H,1H3

InChI Key

XQMQIMWCQMZJMX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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